2-(Dimethylamino)ethyl methacrylate
Overview
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a monomer that has been extensively studied for its applications in creating polymers with unique properties. Its molecular structure allows it to participate in a variety of polymerization reactions, leading to materials with diverse applications.
Synthesis Analysis
- DMAEMA can be synthesized by atom transfer radical polymerization (ATRP) in aqueous media, producing copolymers with controlled molecular weights and low polydispersities (Lee, Russell, & Matyjaszewski, 2003).
- Another synthesis method involves in situ deactivation enhanced ATRP, yielding a hyperbranched DMAEMA polymer with high transfection ability (Newland et al., 2010).
Molecular Structure Analysis
- The molecular structure of DMAEMA facilitates the formation of amphiphilic copolymers with varying properties based on the copolymer architecture (Lee, Russell, & Matyjaszewski, 2003).
Chemical Reactions and Properties
- The reactivity ratios of DMAEMA in copolymerization reactions have been quantified, indicating its compatibility with various monomers (Elliott et al., 2003).
- DMAEMA can be selectively quaternized, leading to the formation of cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization (Bütün, Armes, & Billingham, 2001).
Physical Properties Analysis
- DMAEMA-based copolymers exhibit thermosensitivity and aggregation properties that depend on their molecular architecture. The lower critical solution temperature of these copolymers varies with the polymer composition (Lee, Russell, & Matyjaszewski, 2003).
- The solution properties of DMAEMA-based polymers have been studied through viscometry, revealing that the reduced viscosity is affected by the molar mass and the quaternization degree of tertiary amino groups (Ydens et al., 2005).
Chemical Properties Analysis
- DMAEMA copolymers can undergo hydrolytic degradation, and their stability varies with pH and temperature conditions (van D. Wetering et al., 1998).
- The copolymers exhibit a range of thermal properties, with the presence of certain monomers leading to the formation of residual char at high temperatures (Elliott et al., 2003).
Scientific Research Applications
Thermoresponsive Properties for Biomedical Applications : Star-shaped poly[2-(dimethylamino)ethyl methacrylate]s, prepared by core-first group transfer polymerization, exhibit promising thermoresponsive properties, suggesting potential applications in biomedical fields (Kikuchi et al., 2014).
Multi-responsive Polymeric Nanocarriers : Polymeric nanocarriers based on poly(2-dimethylamino)ethyl methacrylate-b-poly(2-nireobenzyl acrylate) show potential for controlled release of bioactive agents in response to various stimuli such as UV, temperature, CO2, and pH (Wang et al., 2013).
Amphiphilic Copolymers : The ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media produces copolymers with applications in the biomedical field (Lee, Russell, & Matyjaszewski, 2003).
Cationic Diblock Copolymers : Selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers leads to novel cationic diblock copolymers with reversible properties influenced by pH, salt, and temperature (Bütün, Armes, & Billingham, 2001).
Stability in Biomedical Applications : Poly(2-(dimethylamino)ethyl methacrylate) demonstrates significant stability to hydrolytic degradation, highlighting its potential in biomedical applications (Wetering et al., 1998).
Formation of Silver Nanoparticles : Silver nanoparticles can form in 2-(dimethylamino)ethyl methacrylate, offering insights into novel material applications (Sergeev et al., 1999).
Actuator Applications : Poly(2-(dimethylamino)ethyl methacrylate) microgels with short response times can be utilized for actuator applications, improving performance by reducing water diffusion distance (Heijl & Prez, 2004).
Gene Delivery Vector : Hyperbranched poly(2-(dimethylamino)ethyl methacrylate) shows high transfection ability and lower cytotoxicity, making it an effective gene delivery vector (Newland et al., 2010).
Viscometric Approach to Solution Properties : The solution properties of 2-(dimethylamino)ethyl methacrylate-based (co)polymers are influenced by their molar mass and quaternization degree, with detectable polyelectrolyte effects only at certain charge densities (Ydens et al., 2005).
Copolymerizations for Material Science : The environmentally stable palladium acetylide Pd(PPh3)2(CCPh)2 (PPP) demonstrates high catalytic activity for copolymerizations of 2-(dimethylamino)ethyl methacrylate with (methyl)acrylates, contributing to material science applications (Pang, Sun, & Shen, 2004).
Safety And Hazards
Future Directions
DMAEMA has been used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers. Poly(DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications . For example, a robust drug delivery system was created by grafting poly(DMAEMA) onto silica nanoparticles with two different lengths using an in situ atom transfer radical polymerization, resulting in the formation of a pH- and temperature-sensitive shell .
properties
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNCOURZONDCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
25154-86-3 | |
Record name | Poly[2-(dimethylamino)ethyl methacrylate] | |
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DSSTOX Substance ID |
DTXSID1027504 | |
Record name | 2-(Dimethylamino)ethyl methacrylate | |
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Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID. | |
Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |
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Boiling Point |
186 °C | |
Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Flash Point |
165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c. | |
Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Solubility |
In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6 | |
Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Density |
Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93 | |
Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
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Vapor Density |
5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11 | |
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Product Name |
2-(N,N-Dimethylamino)ethyl methacrylate | |
Color/Form |
Liquid, Colorless liquid | |
CAS RN |
2867-47-2, 25154-86-3 | |
Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
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Melting Point |
-30 °C (freezing point), -30 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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